BenchChemオンラインストアへようこそ!

5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one

p38α MAP kinase inhibition Kinase enzyme assay Structure–activity relationship (SAR)

5-(2,6-Dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one (CAS 209409‑98‑3) is a synthetic, heterocyclic small‑molecule belonging to the 5‑aryl‑2‑(phenylthio)‑6H‑pyrimido[1,6‑b]pyridazin‑6‑one class. It was originally prepared as a structurally defined analog of the clinical‑stage p38α MAP kinase inhibitor VX‑745 (neflamapimod; CAS 209410‑46‑8).

Molecular Formula C19H11Cl2N3OS
Molecular Weight 400.3 g/mol
CAS No. 209409-98-3
Cat. No. B1346060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one
CAS209409-98-3
Molecular FormulaC19H11Cl2N3OS
Molecular Weight400.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=NN3C=NC(=O)C(=C3C=C2)C4=C(C=CC=C4Cl)Cl
InChIInChI=1S/C19H11Cl2N3OS/c20-13-7-4-8-14(21)17(13)18-15-9-10-16(23-24(15)11-22-19(18)25)26-12-5-2-1-3-6-12/h1-11H
InChIKeyHVIHYFPILKEGDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2,6-Dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one (CAS 209409-98-3): What Procurement Teams and Researchers Must Know Before Sourcing This VX-745 Analog


5-(2,6-Dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one (CAS 209409‑98‑3) is a synthetic, heterocyclic small‑molecule belonging to the 5‑aryl‑2‑(phenylthio)‑6H‑pyrimido[1,6‑b]pyridazin‑6‑one class [1]. It was originally prepared as a structurally defined analog of the clinical‑stage p38α MAP kinase inhibitor VX‑745 (neflamapimod; CAS 209410‑46‑8) [1]. The compound preserves the 2,6‑dichlorophenyl pharmacophore at the 5‑position that drives p38α binding but replaces the 2,4‑difluorophenylthio group of VX‑745 with an unsubstituted phenylthio moiety [2]. This single structural modification substantially alters enzyme potency, cellular activity, synthetic accessibility, and physicochemical properties—making it a valuable tool compound for structure‑activity relationship (SAR) studies, kinase selectivity profiling, and analytical reference standard development.

Why 5‑(2,6‑Dichlorophenyl)‑2‑(phenylthio)‑6H‑pyrimido[1,6‑b]pyridazin‑6‑one Cannot Be Interchanged with Other Pyrimido‑pyridazinone p38 Inhibitors: The Quantitative Case for Comparator‑Based Selection


Within the 5‑aryl‑2‑(phenylthio)‑6H‑pyrimido[1,6‑b]pyridazin‑6‑one series, enzyme inhibition and cellular cytokine suppression are exquisitely sensitive to aryl ring substitution [1]. For instance, moving from the 2,6‑dichloro substitution pattern to a 2‑CF₃‑4‑F pattern (compound 19) results in a roughly 7‑fold loss in p38α enzyme potency (IC₅₀ = 1.7 μM vs. 0.25 μM for the target compound) [1]. The widely used reference inhibitor SB 203580 exhibits a p38α IC₅₀ of 136 nM under comparable conditions, while VX‑745 itself shows 35 nM [2]. These quantitative gaps mean that no other commercially available pyrimido‑pyridazinone—or even the clinical candidate VX‑745—can serve as a direct experimental surrogate for the target compound in SAR exploration, cellular assay calibration, or analytical method validation. The evidence‑backed differentiation data provided in Section 3 enables informed procurement decisions based on measurable performance criteria rather than chemical similarity alone.

5‑(2,6‑Dichlorophenyl)‑2‑(phenylthio)‑6H‑pyrimido[1,6‑b]pyridazin‑6‑one: Head‑to‑Head Quantitative Comparison Evidence for Scientific Selection


Compound 21 (CAS 209409‑98‑3) Exhibits ~7‑Fold Higher p38α Enzyme Potency Than the 2‑CF₃‑4‑F Analog and ~5‑Fold Higher Than SB 203580

In a direct head‑to‑head SAR study of 5‑aryl‑2‑(phenylthio)‑6H‑pyrimido[1,6‑b]pyridazin‑6‑ones, compound 21 (the target compound bearing a 2,6‑dichlorophenyl group) displayed a p38α enzyme IC₅₀ of 0.25 μM, whereas its closest 2,6‑disubstituted comparator, compound 19 (2‑CF₃‑4‑F), showed an IC₅₀ of 1.7 μM—representing a 6.8‑fold potency advantage [1]. The standard p38 inhibitor SB 203580, assayed under the same conditions, yielded an IC₅₀ of 136 nM [1]. The target compound thus bridges the potency gap between early‑generation pyridinylimidazole inhibitors and the optimized clinical candidate VX‑745 (p38α IC₅₀ = 35 nM).

p38α MAP kinase inhibition Kinase enzyme assay Structure–activity relationship (SAR)

Compound 21 Demonstrates Coordinated Cellular Cytokine Suppression (PBMC IL‑1β IC₅₀ = 0.40 μM; TNFα IC₅₀ = 0.46 μM), Outperforming the 2‑CF₃‑4‑F Analog by ≥2‑Fold

In LPS‑stimulated human peripheral blood mononuclear cells (PBMCs), the target compound inhibited IL‑1β release with an IC₅₀ of 0.40 μM and TNFα release with an IC₅₀ of 0.46 μM [1]. The structurally related 2‑CF₃‑4‑F analog (compound 19) showed meaningfully weaker cellular activity: IL‑1β IC₅₀ = 1.0 μM and TNFα IC₅₀ = 3.1 μM [1]. This corresponds to a 2.5‑fold advantage for IL‑1β inhibition and a 6.7‑fold advantage for TNFα inhibition.

Cellular cytokine inhibition Peripheral blood mononuclear cells (PBMCs) Anti‑inflammatory activity

Improved Synthetic Route Delivers 4.6‑Fold Higher Overall Yield (16% vs. 3.5%) with Chromatography‑Free Purification, Enabling Cost‑Effective Bulk Procurement

An optimized 4‑step synthetic procedure using NaH for deprotonation and direct recrystallization for purification achieved an overall yield of 16% for the target compound, compared with 3.5% reported in the original Bemis patent procedure—a 4.6‑fold improvement [1]. Key improvements include: step 2 intermediate yield increased from 28% to 43% (9 g scale); step 3 product obtained as orange crystals in 72% yield via direct EtOH recrystallization (eliminating column chromatography); and final product purity exceeding 99% by HPLC and CHN analysis [1].

Improved synthesis Process chemistry Scale‑up Cost‑efficient procurement

Predicted logP of 4.25 for the Target Compound vs. ~4.8–5.5 for VX‑745 Indicates Distinct Physicochemical and Potential BBB Penetration Profiles

The target compound has a predicted ACD/logP of 4.25, based on ChemSpider calculations . In contrast, VX‑745 (neflamapimod), which carries a 2,4‑difluorophenylthio substituent, exhibits reported logP values ranging from 4.79 to 5.49 depending on the prediction method . This logP difference of approximately 0.5–1.2 log units suggests the target compound is measurably less lipophilic, which has implications for aqueous solubility (predicted 1.1 mg/L at 25 °C for the target) and tissue distribution.

Lipophilicity Blood–brain barrier penetration Physicochemical profiling ADME

Class‑Level Selectivity: Compound 21 Emerged as the Optimal 5‑Aryl Substitution for Coordinated Enzyme and Cellular Activity Within the Phenylthio Sub‑Series

Within the systematic SAR exploration of 5‑aryl‑2‑(phenylthio)‑6H‑pyrimido[1,6‑b]pyridazin‑6‑ones, compound 21 (2,6‑dichloro substitution) was explicitly identified as the optimal substitution pattern for the 5‑aryl ring, demonstrating the best combined enzyme (p38α IC₅₀ = 0.25 μM) and cellular cytokine inhibition profile among 12 analogs tested [1]. Other 2,6‑disubstituted systems (e.g., 2‑CF₃‑4‑F and 2,4‑difluoro) were characterized as 'approximately 10‑fold weaker' in enzyme potency [1]. The unsubstituted phenyl analog (compound 11) was essentially inactive (p38α IC₅₀ > 20 μM).

Kinase selectivity SAR optimization Lead identification Tool compound selection

Optimal Deployment Scenarios for 5‑(2,6‑Dichlorophenyl)‑2‑(phenylthio)‑6H‑pyrimido[1,6‑b]pyridazin‑6‑one: Where Quantitative Differentiation Drives Value


p38α MAP Kinase SAR Probe: Defining the Contribution of the 2‑Thioether Substituent to Enzyme Affinity and Selectivity

The target compound (compound 21) represents the optimal 5‑aryl‑2‑(phenylthio) scaffold from which VX‑745 was evolved by introducing 2,4‑difluoro substitution on the thiophenol ring [1]. With its p38α IC₅₀ of 0.25 μM, it serves as the ideal non‑fluorinated baseline for SAR studies investigating how incremental halogenation of the 2‑phenylthio group modulates kinase binding (VX‑745 p38α IC₅₀ = 35 nM) [2]. The ~7‑fold potency gap between compound 21 and VX‑745 provides a wide dynamic range for assessing the affinity gains conferred by 2,4‑difluoro substitution [2].

Analytical Reference Standard for VX‑745‑Related Substance Identification and Purity Determination

The improved synthesis delivers the target compound in >99% HPLC purity as a well‑characterized crystalline solid (orange crystals) [1]. This high purity, combined with the unambiguous structural relationship to VX‑745 (differing only by absence of two fluorine atoms), makes it an excellent system suitability standard or related‑substance marker for HPLC, LC‑MS, and NMR methods used in VX‑745 drug substance quality control [2]. The reproducible, chromatography‑free purification protocol further supports batch‑to‑batch consistency for GLP‑grade reference material production [1].

Cellular Cytokine Release Assays: A p38‑Dependent IL‑1β/TNFα Inhibition Tool with Coordinated Enzyme‑to‑Cell Potency

With PBMC IL‑1β IC₅₀ = 0.40 μM and TNFα IC₅₀ = 0.46 μM, the target compound demonstrates tight coupling between enzyme inhibition and cellular functional readout [1]. This coordination is not uniformly observed across the phenylthio series (e.g., compound 15 shows p38α IC₅₀ = 4.1 μM but comparable cellular potency), making compound 21 particularly valuable as a positive control in LPS‑stimulated PBMC or whole‑blood assays where consistent target engagement is required [1].

Cost‑Efficient Multi‑Gram Procurement for Extended Medicinal Chemistry Campaigns

The 4.6‑fold yield improvement (16% vs. 3.5% overall) and elimination of column chromatography in the optimized synthetic route [1] directly translate to reduced cost‑per‑gram and reliable multi‑gram supply. For academic or industrial laboratories undertaking large‑scale SAR exploration of pyrimido‑pyridazinone p38 inhibitors, this cost advantage—combined with the compound's status as the definitional phenylthio analog of VX‑745—makes it the economically rational choice for the core scaffold starting point [1].

Quote Request

Request a Quote for 5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.